Spiro[2.3]hexane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[2.3]hexane-2-carbaldehyde is a chemical compound characterized by its unique spirocyclic structure. This compound has garnered significant attention in scientific research due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.3]hexane-2-carbaldehyde typically involves the construction of spirocyclic frameworks. One method includes the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst. This method allows for the rapid construction of polysubstituted spirocyclic skeletons under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s unique structure and properties make it an excellent candidate for various applications, including catalysis, drug discovery, and material synthesis.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.3]hexane-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the aldehyde functional group, which is highly reactive.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Spiro[2.3]hexane-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its biological activity.
Industry: Its applications in material synthesis and catalysis make it valuable in industrial processes.
Mechanism of Action
The mechanism by which spiro[2.3]hexane-2-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in unique interactions with enzymes and receptors, potentially influencing various biological pathways. The visible-light-induced intramolecular [2 + 2] cycloaddition mechanism is one example of how this compound can be utilized in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]hexane-1-carbaldehyde: Another spirocyclic compound with similar structural features.
Spiropyran derivatives: Known for their photochromic properties and applications in optical technologies.
Spiro[2.3]hexane-5-carbaldehyde: Another variant with a different position of the aldehyde group.
Uniqueness
Spiro[2.3]hexane-2-carbaldehyde stands out due to its specific spirocyclic structure and the position of the aldehyde group, which imparts unique reactivity and potential biological activity. Its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
spiro[2.3]hexane-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-5-6-4-7(6)2-1-3-7/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZYVJDHIPWIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.